molecular formula C10H8Cl2N4O B8707206 1-(2,4-Dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane CAS No. 69711-71-3

1-(2,4-Dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane

Cat. No. B8707206
CAS RN: 69711-71-3
M. Wt: 271.10 g/mol
InChI Key: CNCXXOKGVGYHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane is a useful research compound. Its molecular formula is C10H8Cl2N4O and its molecular weight is 271.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69711-71-3

Product Name

1-(2,4-Dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane

Molecular Formula

C10H8Cl2N4O

Molecular Weight

271.10 g/mol

IUPAC Name

N-[1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H8Cl2N4O/c11-7-1-2-8(9(12)3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2

InChI Key

CNCXXOKGVGYHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=NC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

106.8 g (0.44 mol) of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-ethan-1-one were dissolved in 780 ml of ethanol, 48 g of hydroxylammonium hydrochloride were added and the mixture was heated under reflux for 5 hours. Thereafter, 1,000 ml of water were added, and the reaction mixture was filtered. 51 g (45% of theory) of 1-(2,4-dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane of melting point 165°-170° C. were obtained. ##STR8##
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Name
hydroxylammonium hydrochloride
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

269 g (1 mol) of ω-bromo-2,4-dichloroacetophenone were dissolved in 250 ml of acetonitrile. This solution was added dropwise to a suspension, boiling under reflux, of 69 g (1 mol) of 1,2,4-triazole and 150 g of potassium carbonate in 2 liters of acetonitrile. After heating the mixture under reflux for 20 hours, the cooled suspension was filtered, the filtrate was freed from solvent, the residue was taken up in ethyl acetate and the ethyl acetate solution was washed with water, dried over sodium sulphate and freed from solvent. The residue from the ethyl acetate crystallized out when isopropanol was added. After recrystallizing from ligroin/isopropanol, 154 g (60% of theory) of ω-(1,2,4-triazol-1-yl)-2,4-dichloroacetophenone of melting point 117° C. were obtained. ##STR7## 106.8 g (0.44 mol) of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-ethan-1-one were dissolved in 780 ml of ethanol, 48 g of hydroxylammonium hydrochloride were added and the mixture was heated under reflux for 5 hours. Thereafter, 1,000 ml of water were added, and the reaction mixture was filtered. 51 g (45% of theory) of 1-(2,4-dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane of melting point 165°-170° C. were obtained. ##STR8##
[Compound]
Name
ω-bromo-2,4-dichloroacetophenone
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
106.8 g
Type
reactant
Reaction Step Three
Quantity
780 mL
Type
solvent
Reaction Step Three
Name
hydroxylammonium hydrochloride
Quantity
48 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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